molecular formula C17H16ClN3O4S B11026794 Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11026794
M. Wt: 393.8 g/mol
InChI Key: YXDDXAATIXUFDJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinone moiety and the chlorophenyl group. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Ethyl 2-({[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Ethyl 2-({[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16ClN3O4S/c1-2-25-16(24)13-9-26-17(19-13)20-15(23)10-6-14(22)21(8-10)12-5-3-4-11(18)7-12/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,23)

InChI Key

YXDDXAATIXUFDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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